molecular formula C6H8F2 B13497978 1-(Difluoromethyl)-1-ethenylcyclopropane

1-(Difluoromethyl)-1-ethenylcyclopropane

Cat. No.: B13497978
M. Wt: 118.12 g/mol
InChI Key: ROBCCTASCZWUNR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1-ethenylcyclopropane is a compound that features a cyclopropane ring substituted with a difluoromethyl group and an ethenyl group

Preparation Methods

The synthesis of 1-(Difluoromethyl)-1-ethenylcyclopropane can be achieved through several routes. One common method involves the difluoromethylation of cyclopropane derivatives. This process can be carried out using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to be effective in introducing the difluoromethyl group onto the cyclopropane ring . Additionally, metal-catalyzed cross-coupling reactions have been employed to achieve the desired substitution .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

1-(Difluoromethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethyl and ethenyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents used in these reactions include halogenating agents, metal catalysts, and radical initiators. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Difluoromethyl)-1-ethenylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activity. It can be used as a probe to investigate enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: In the agrochemical industry, it is used in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-1-ethenylcyclopropane exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The ethenyl group can also participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

1-(Difluoromethyl)-1-ethenylcyclopropane can be compared with other similar compounds such as:

    1-(Trifluoromethyl)-1-ethenylcyclopropane: This compound has a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom can significantly alter its chemical and biological properties.

    1-(Difluoromethyl)-1-propylcyclopropane: This compound has a propyl group instead of an ethenyl group. The longer alkyl chain can affect its reactivity and interactions with molecular targets.

    1-(Difluoromethyl)-1-phenylcyclopropane: This compound has a phenyl group instead of an ethenyl group.

Properties

Molecular Formula

C6H8F2

Molecular Weight

118.12 g/mol

IUPAC Name

1-(difluoromethyl)-1-ethenylcyclopropane

InChI

InChI=1S/C6H8F2/c1-2-6(3-4-6)5(7)8/h2,5H,1,3-4H2

InChI Key

ROBCCTASCZWUNR-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC1)C(F)F

Origin of Product

United States

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